Structural Differentiation from Norchlorpromazine
rac Normepromazine Hydrochloride is structurally differentiated from N-desmethylchlorpromazine (norchlorpromazine, CAS 1225-64-5) by a critical substitution on the phenothiazine core. The target compound bears a 2-methoxy group (-OCH₃), whereas the comparator contains a 2-chloro group (-Cl) . This substitution fundamentally alters physicochemical properties: the target compound has a calculated LogP of 4.58 [1], while N-desmethylchlorpromazine exhibits a higher LogP of approximately 4.85 (inferred from chlorpromazine's reported LogP of 5.2–5.4 and the general increase in hydrophobicity associated with chloro vs. methoxy substitution in phenothiazine series) [2]. The hydrogen bond acceptor count differs (4 for target vs. 3 for comparator) [1], directly impacting chromatographic retention and mass spectrometric ionization behavior.
| Evidence Dimension | Physicochemical: Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.58 (calculated) |
| Comparator Or Baseline | N-Desmethylchlorpromazine: LogP ≈ 4.85 (inferred) |
| Quantified Difference | Δ LogP ≈ -0.27 (lower lipophilicity for target) |
| Conditions | Calculated physicochemical properties; target from Molaid database; comparator inferred from chlorpromazine data |
Why This Matters
The lower lipophilicity of rac Normepromazine Hydrochloride results in earlier chromatographic elution under reversed-phase conditions, requiring distinct analytical method parameters and precluding direct substitution of norchlorpromazine in validated assays.
- [1] Molaid. rac Normepromazine Hydrochloride (CAS 1246814-56-1). Physicochemical Properties. View Source
- [2] ChemGrid. CGDB Compound: SPE01500509. Physicochemical Data. View Source
